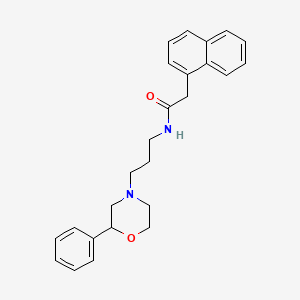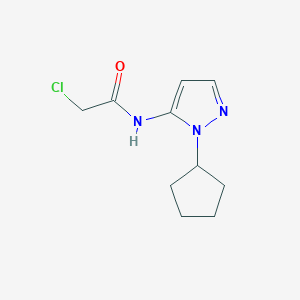
2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide” is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C10H14ClN3O . Detailed structural analysis such as NMR, HPLC, LC-MS, and UPLC might be available from suppliers .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula C10H14ClN3O and molecular weight 227.69 . More detailed properties such as melting point, boiling point, and density might be available from suppliers .Scientific Research Applications
Chemical Synthesis and Properties
- 2-Chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide demonstrates potential in chemical synthesis. It reacts with chloroacetyl chloride to form derivatives bearing nicotinonitrile and pyrazole units, indicating its utility in generating hybrid molecules (Dotsenko et al., 2020).
Inhibitor Studies
- This compound has been studied as an inhibitor in the context of plant science. Chloroacetamide derivatives, including similar compounds, are used as selective herbicides, demonstrating potential in agricultural applications (Weisshaar & Böger, 1989).
Coordination Chemistry
- Research in coordination chemistry involves compounds like this compound. They are used to synthesize coordination complexes, indicating their importance in studying molecular structures and interactions (Chkirate et al., 2019).
Hydrolysis Studies
- The compound is also studied in hydrolysis reactions. Research on its derivatives demonstrates how acid and base-catalyzed hydrolysis can lead to different products, contributing to our understanding of chemical reaction mechanisms (Rouchaud et al., 2010).
Biological Activity
- Although information specific to this compound's biological activity is limited, related compounds have been synthesized and tested for anti-inflammatory and anticancer activities. This suggests potential research directions for exploring the biological activities of this compound (Sunder & Maleraju, 2013).
Synthesis of Multifunctionalized Derivatives
- The compound is a precursor in the synthesis of multifunctionalized derivatives, indicating its role in creating complex chemical entities for various applications (Le Corre et al., 2016).
Properties
IUPAC Name |
2-chloro-N-(2-cyclopentylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-7-10(15)13-9-5-6-12-14(9)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPXUSLPXNZCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3,4-diethoxybenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2468950.png)
![methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2468952.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2468953.png)
![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
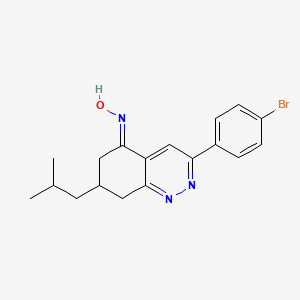
![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)

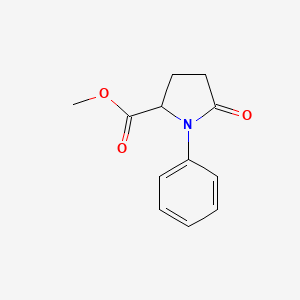
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2468961.png)
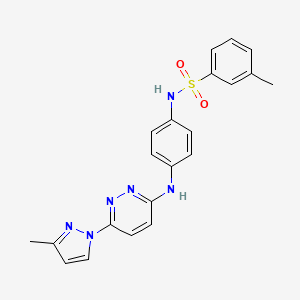
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)
